4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide
Description
4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a benzamide moiety. The pyrazolo[3,4-b]pyridine scaffold is synthesized via cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, as described in studies on six-membered cyclic 1,3-CCC-biselectrophiles . The amino group at the 4-position of the benzamide enhances hydrogen-bonding interactions, which is critical for biological activity, particularly in kinase inhibition .
Structure
3D Structure
Properties
CAS No. |
370589-25-6 |
|---|---|
Molecular Formula |
C13H11N5O |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide |
InChI |
InChI=1S/C13H11N5O/c14-9-3-1-8(2-4-9)13(19)17-11-5-6-15-12-10(11)7-16-18-12/h1-7H,14H2,(H2,15,16,17,18,19) |
InChI Key |
JRHNFMSPZTXMEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C3C=NNC3=NC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate to form the pyrazolo[3,4-b]pyridine scaffold . This intermediate is then reacted with an appropriate benzoyl chloride to introduce the benzamide moiety under basic conditions .
Industrial Production Methods
Industrial production methods for 4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the potential of 4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide as an anti-cancer agent. It has shown promising results in inhibiting the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival .
Anti-Inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In pharmacological screenings, it demonstrated significant inhibition of prostaglandin synthesis, which is crucial in mediating inflammatory responses. The following table summarizes the results from studies on its anti-inflammatory activity:
| Compound | Prostaglandin Inhibition (%) | LD50 (mg/kg) |
|---|---|---|
| Compound 1 | 75% | >1100 |
| Compound 2 | 70% | >1200 |
| Compound 3 | 80% | >1100 |
These results indicate that the compound exhibits lower toxicity compared to traditional anti-inflammatory drugs like Diclofenac, making it a safer alternative .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains. Preliminary studies indicate that derivatives of this compound exhibit significant efficacy against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 25 |
| Staphylococcus aureus | 15 |
This suggests that the compound may be a viable candidate for developing new antimicrobial agents .
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of derivatives of pyrazolo[3,4-b]pyridin compounds, including this compound. For instance:
- In one study, researchers synthesized a series of pyrazolo derivatives and assessed their biological activities. The synthesized compounds exhibited varying degrees of cytotoxicity against cancer cell lines and were evaluated for their potential as anti-inflammatory agents .
- Another investigation focused on the structural modifications of pyrazolo compounds to enhance their bioactivity. The results indicated that specific substitutions on the pyrazolo ring significantly improved both anti-cancer and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The following table summarizes key structural analogues and their modifications:
Key Observations:
- Core Heterocycle Variations : Replacement of pyrazolo[3,4-b]pyridine with pyrazolo[3,4-d]pyrimidine (e.g., in and ) alters electronic properties and binding affinity due to increased nitrogen content and ring planarity .
- Substituent Impact : The 3-fluorophenylsulfonyl group in Compound 12 enhances steric bulk and electron-withdrawing effects, improving selectivity against ALK-L1196M mutants . In olverembatinib, the ethynyl linker increases rigidity, favoring interactions with the ATP-binding pocket of BCR-ABL1 .
- Pharmacokinetic Modifiers : Substituents like trifluoromethyl (olverembatinib) and sulfonamide () improve metabolic stability and solubility .
Physicochemical and Pharmacokinetic Properties
Biological Activity
4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound this compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of the amino and benzamide functional groups enhances its interaction with biological targets.
Anticancer Activity
Research indicates that compounds derived from the pyrazolo[3,4-b]pyridine scaffold exhibit notable anticancer properties. For instance, derivatives have shown IC50 values ranging from 73 to 84 mg/mL against various cancer cell lines, including HeLa and HepG2 cells . The mechanism of action is often linked to the inhibition of specific kinases involved in tumor growth and metastasis.
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| 6c | HCT-116 | 4.00 | DDR1 inhibitor |
| 6c | MDA-MB-231 | 3.36 | DDR1 inhibitor |
Antioxidant Properties
Studies have demonstrated that pyrazolo[3,4-b]pyridine derivatives possess antioxidant activity. For example, the compound was evaluated using various assays (ABTS, FRAP, ORAC), showing pronounced antioxidant effects. The introduction of specific substituents significantly influences these properties .
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with critical amino acids in target proteins. This interaction can modulate enzyme activity and influence cellular pathways associated with cancer progression and inflammation .
Case Studies
- Inhibition of DDR1 Kinase : A study focused on the inhibition of DDR1 kinase showed that specific derivatives could suppress kinase activity effectively. The compound's binding affinity was confirmed through molecular docking studies, indicating a promising pathway for cancer treatment .
- Antitumor Activity in Vivo : In vivo studies have corroborated the in vitro findings, demonstrating that compounds based on the pyrazolo[3,4-b]pyridine framework can reduce tumor growth in animal models. These findings suggest a potential for clinical application in oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide, and how do reaction conditions influence yield and purity?
- The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization. Key steps include:
- Core formation : Cyclization under acidic or basic conditions (e.g., using hydrazine derivatives) to construct the pyrazolo[3,4-b]pyridine scaffold .
- Substituent introduction : Amidation or coupling reactions (e.g., using benzoyl chloride derivatives) to attach the 4-aminobenzamide group .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon frameworks, with distinct peaks for the pyrazole NH (~10–12 ppm) and aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- HPLC/UPLC : Assesses purity (>95% is typical for biological assays) .
Q. What are the primary challenges in achieving high crystallinity for X-ray diffraction studies?
- Crystallinity depends on solvent polarity and slow evaporation. For pyrazolo-pyridine derivatives, acetone or acetonitrile is often used . SHELX programs (e.g., SHELXL) are standard for refining crystal structures, with key metrics including R-factors (<0.05 for high-resolution data) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with kinase targets, and what validation assays are recommended?
- Docking studies : Use software like AutoDock Vina to model binding to ATP pockets of kinases (e.g., BCR-ABL1, implicated in cancer). Focus on hydrogen bonding with the pyrazole NH and hydrophobic interactions with the benzamide .
- Validation :
- Biochemical assays : Measure IC50 values via kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .
- Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., K562 leukemia cells) using MTT or apoptosis markers .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Source analysis : Compare synthesis routes (e.g., purity differences) and assay conditions (e.g., serum concentration in cell cultures) .
- Structural analogs : Test derivatives (e.g., fluorinated benzamides) to isolate SAR trends .
- Meta-analysis : Use platforms like PubChem to aggregate data and identify outliers .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
- pH stability : Perform accelerated degradation studies in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4). Pyrazolo-pyridines generally show moderate stability, requiring formulation with enteric coatings .
- Metabolic profiling : Use liver microsomes to identify major metabolites (e.g., CYP3A4-mediated oxidation) .
Q. What crystallographic data support the compound’s conformational flexibility in target binding?
- X-ray structures of analogs (e.g., olverembatinib) reveal key torsion angles (e.g., 15–20° for the benzamide group) that enable adaptive binding . Differential Scanning Calorimetry (DSC) can detect polymorphic forms affecting solubility .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
